molecular formula C15H16N2O2S2 B216062 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide

Cat. No.: B216062
M. Wt: 320.4 g/mol
InChI Key: AQSRFCASWNTRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide is a complex organic compound with a molecular formula of C14H16N2O2S2 This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a thiophene ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide), in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one: A precursor in the synthesis of the target compound.

    Thiophene-2-carboxylic acid: Another precursor used in the synthesis.

    N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: A structurally related compound with similar properties.

Uniqueness

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide is unique due to its combined benzothiazole and thiophene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16N2O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H16N2O2S2/c1-15(2)7-10-13(11(18)8-15)21-14(16-10)17-12(19)6-9-4-3-5-20-9/h3-5H,6-8H2,1-2H3,(H,16,17,19)

InChI Key

AQSRFCASWNTRKK-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CC3=CC=CS3)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CC3=CC=CS3)C

Origin of Product

United States

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